3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol is an organic compound with a unique structure that includes an amino group, an iodophenyl group, and a methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and 2-methylpropanal.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-iodoaniline with 2-methylpropanal under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3-Amino-1-(4-iodophenyl)-2-methylpropanone.
Reduction: Formation of 3-Amino-1-(4-iodophenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol: Similar structure but with a bromine atom instead of iodine.
3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of iodine.
3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol imparts unique properties such as higher molecular weight and potential for halogen bonding, which can influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C10H14INO |
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Molecular Weight |
291.13 g/mol |
IUPAC Name |
3-amino-1-(4-iodophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14INO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3 |
InChI Key |
RJQBUAVQDZTPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
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